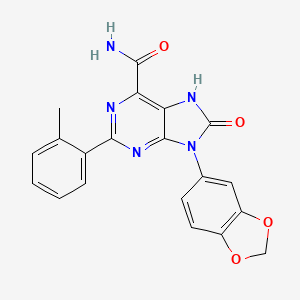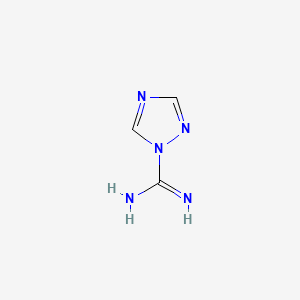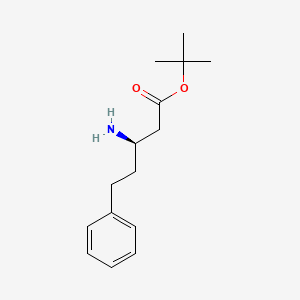![molecular formula C17H12ClN3S2 B3005289 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-69-3](/img/structure/B3005289.png)
2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including antitumor properties. The specific structure of this compound suggests potential biological activity, possibly as an antitumor agent, given the known activities of similar benzothiazole derivatives.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various routes. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized with high yields using simple methods, as demonstrated in the synthesis of compounds with potent inhibitory activity against breast cancer cell lines . Another study reports the synthesis of amino 4-chloro benzothiazole with a high yield of 94.8%, indicating that the synthesis of such compounds can be optimized for high efficiency . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial in determining their biological activity. Structure-activity relationship studies have shown that the activity of these compounds can be significantly influenced by substitutions on the phenyl ring and the heterocyclic moiety . The presence of a chloro-substituent, as in the compound of interest, has been associated with potent activity extending to various cell lines, including ovarian, lung, and renal cell lines . The molecular structure of this compound, with its specific substituents, could be indicative of its potential biological activities.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions that are essential for their biological function. Metabolic transformations such as N-acetylation and oxidation have been observed in sensitive cell lines, and these transformations are believed to play a central role in the antitumor activities of these compounds . The nature of the substituents on the benzothiazole ring can dictate the predominant metabolic process, which in turn can influence the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. While the specific properties of 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile are not detailed in the provided papers, it can be inferred that the compound would exhibit properties consistent with other benzothiazole derivatives. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOGNPBEMFQPQM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)
![(S)-[1,4]Oxazepan-6-ol](/img/structure/B3005217.png)
![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)
![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)